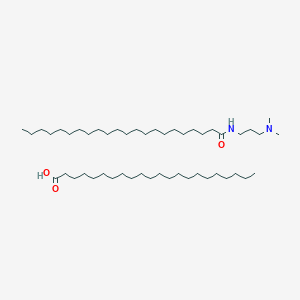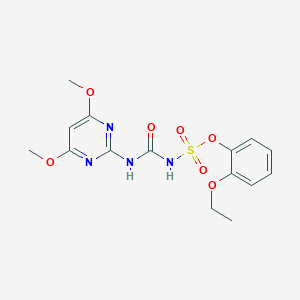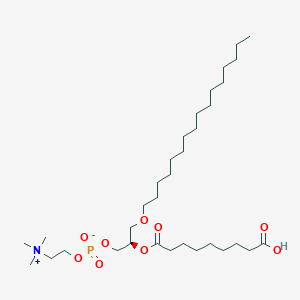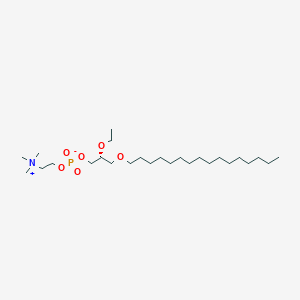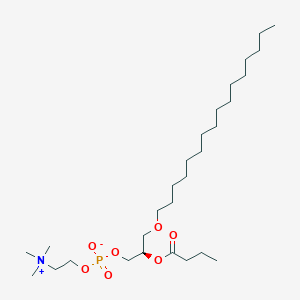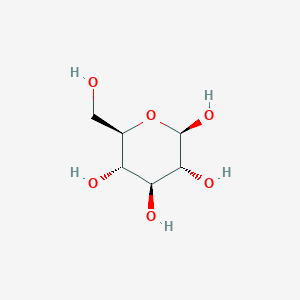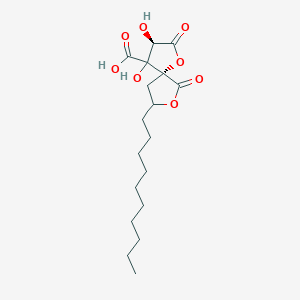
Cinatrin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinatrin B is a naturally occurring compound that has been found to possess numerous biological activities. It is a member of the cinchona alkaloid family and is structurally related to quinine. Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of Cinatrin B is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, Cinatrin B has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, by interfering with the parasite's DNA replication. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
Cinatrin B has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess antimalarial activity. Additionally, Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cinatrin B in lab experiments is its broad range of biological activities. It has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, one of the limitations of using Cinatrin B in lab experiments is its complex synthesis method. The process requires specialized equipment and expertise, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on Cinatrin B. One area of interest is its potential use as an antimalarial drug. Cinatrin B has been found to possess potent antimalarial activity, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential use in agriculture. Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use as a natural pesticide. Additionally, further research is needed to determine the exact mechanism of action of Cinatrin B and its potential applications in other areas of medicine and agriculture.
Conclusion:
In conclusion, Cinatrin B is a naturally occurring compound that has been found to possess various biological activities. It has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. Cinatrin B has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, the complex synthesis method of Cinatrin B can make it difficult to obtain large quantities of the compound. Future research on Cinatrin B should focus on its potential use as an antimalarial drug and as a natural pesticide in agriculture.
Synthesemethoden
Cinatrin B is typically synthesized from cinchonidine, which is a natural product obtained from the bark of the cinchona tree. The synthesis involves a series of chemical reactions that convert cinchonidine into Cinatrin B. The process is complex and requires specialized equipment and expertise. However, the yield of Cinatrin B can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been found to possess various biological activities, including antimalarial, anti-inflammatory, and antitumor properties. Cinatrin B has also been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
Eigenschaften
CAS-Nummer |
136266-34-7 |
|---|---|
Produktname |
Cinatrin B |
Molekularformel |
C18H28O8 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(3R,5R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H28O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h12-13,19,24H,2-11H2,1H3,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
InChI-Schlüssel |
QUSVCUTZGWKBQJ-ZVRZEWSUSA-N |
Isomerische SMILES |
CCCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Synonyme |
cinatrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



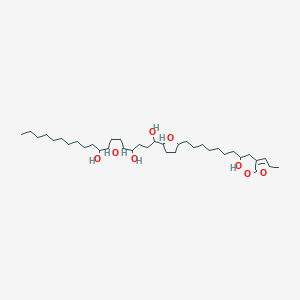
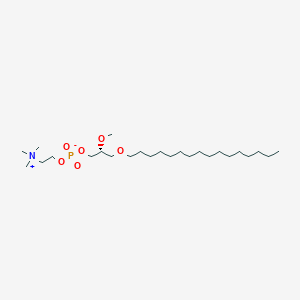
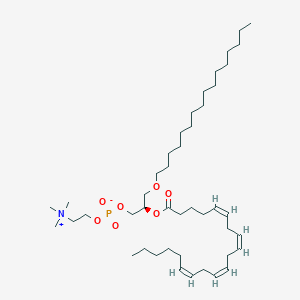
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
